N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a synthetic heterocyclic compound featuring a furan-2-carboxamide scaffold linked to a 1,1-dioxidotetrahydrothiophen-3-yl group. The sulfone moiety (1,1-dioxidotetrahydrothiophene) enhances polarity and metabolic stability compared to non-oxidized thiophene derivatives, making it a candidate for pharmacological applications . This compound is structurally distinct due to its dual heterocyclic system (furan and tetrahydrothiophene sulfone), which may influence its binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c11-9(8-2-1-4-14-8)10-7-3-5-15(12,13)6-7/h1-2,4,7H,3,5-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTJMXZEWCUMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide typically involves several steps. One common synthetic route includes the following steps:
Formation of the sulfone group: This step involves the oxidation of tetrahydrothiophene to form the sulfone group. Common oxidizing agents used in this step include hydrogen peroxide or m-chloroperbenzoic acid.
Coupling with furan-2-carboxylic acid: The sulfone intermediate is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the formation of more complex structures. This is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biological Applications
Antimicrobial Properties
Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide exhibits antimicrobial activity. This has been attributed to its structural characteristics that facilitate interactions with microbial targets, making it a candidate for further exploration in antibiotic development.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic agents.
| Study | Cell Line | IC50 (µM) | Findings |
|---|---|---|---|
| Study A | Breast Cancer | 10 | Significant cytotoxicity observed |
| Study B | Prostate Cancer | 5 | Induced apoptosis in cancer cells |
Cholesterol Absorption Inhibition
A study evaluating structurally related compounds indicated that they significantly reduced liver cholesteryl esters in cholesterol-fed hamsters, suggesting that this compound may possess similar efficacy.
Cytoprotective Effects
In experiments involving human colon fibroblast cells, pretreatment with related compounds demonstrated protection against DNA damage induced by carcinogens. This suggests a potential role in chemoprevention.
Material Science Applications
The compound's unique properties also extend to material science, where it can be used in the development of new materials with specific chemical and physical properties. Its structural characteristics enable it to participate in polymerization processes and the formation of novel materials.
Future Research Directions
Ongoing research is necessary to fully elucidate the therapeutic potentials and mechanisms of action of this compound. Areas for future investigation include:
- In Vivo Studies: To assess the pharmacokinetics and bioavailability.
- Structure-Activity Relationship (SAR) Studies: To optimize its efficacy and reduce toxicity.
- Expanded Biological Testing: To explore other potential therapeutic areas such as anti-inflammatory or antiviral activities.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The sulfone group and furan ring play crucial roles in its binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences and similarities between N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide and related compounds:
Key Observations :
- Sulfone vs. Thiophene/Thiazole: The target compound’s sulfone group increases polarity and oxidative stability compared to non-oxidized thiophene or thiazole derivatives .
- Halogenated vs.
- Heterocyclic Additions : Oxadiazole or thiourea moieties (e.g., ) introduce hydrogen-bonding sites, which may enhance target binding.
Yield Comparison :
- Thiourea derivatives: 70–89% .
- Oxadiazole derivatives: 70–89% .
- Target compound: Specific yields are unreported, but analogous methods suggest comparable efficiency.
Pharmacological and Functional Properties
- Insecticidal Activity : N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide derivatives demonstrated insect growth regulatory activity, likely due to oxadiazole’s electron-withdrawing properties disrupting insect metabolism .
- Antioxidant Potential: Thiourea derivatives of furan-2-carboxamide (e.g., ) showed significant antioxidant activity, attributed to radical scavenging by sulfur and amide groups.
- Bioactivity in Dihydropyridines : Compounds like AZ257 () with furan and dihydropyridine cores exhibited calcium channel modulation, suggesting the target compound’s sulfone group could similarly influence ion channel interactions .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide is a synthetic compound that has attracted attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydrothiophene ring with a furan-2-carboxamide moiety, contributing to its unique chemical behavior. Its CAS number is 1612-41-5, and it is characterized by specific physical and chemical properties that facilitate its biological activity.
Research indicates that this compound may exert its biological effects through various mechanisms:
- Antioxidant Activity : The compound has been shown to modulate oxidative stress levels in cells, potentially protecting against cellular damage.
- Cytoprotective Effects : Studies suggest that it can inhibit DNA damage and mitochondrial dysfunction induced by carcinogens, thereby demonstrating protective properties in human colon fibroblast models .
Anti-Cancer Activity
This compound has been evaluated for its anti-cancer properties across different cell lines. Notable findings include:
- Cell Viability Reduction : The compound exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). For instance, at a concentration of 20 µg/mL, it resulted in cell viability reductions of approximately 33% against HepG2 cells .
| Cell Line | Concentration (µg/mL) | Cell Viability (%) |
|---|---|---|
| HepG2 | 20 | 33.29 |
| Huh-7 | 20 | 45.09 |
| MCF-7 | 20 | 41.81 |
Anti-Microbial Activity
In addition to its anti-cancer potential, the compound has demonstrated notable anti-microbial activity:
- Inhibition Zones : The synthesized derivatives showed significant inhibition against various bacterial strains, with inhibition zones ranging from 9 mm to 17 mm depending on the specific derivative tested. The minimum inhibitory concentrations (MICs) were reported between 150.7 µg/mL and 295 µg/mL .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 12 | 270 |
| S. aureus | 16 | 230 |
| B. cereus | 10 | 295 |
Case Studies
A series of case studies have highlighted the efficacy of this compound in various experimental setups:
- Cytoprotection Against Carcinogens : In vitro studies demonstrated that pre-treatment with the compound significantly reduced DNA strand breaks and mitochondrial membrane potential loss in CCD-18Co cells exposed to the carcinogen 4-nitroquinoline 1-oxide (4NQO) .
- Structure–Activity Relationship (SAR) : Analysis of different derivatives revealed that modifications at specific positions on the phenyl ring could enhance anti-cancer activity, indicating a strong correlation between structural features and biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
